N-Methyl-2-propylcyclohexanamine

amine reactivity derivatization hydrogen bonding

N-Methyl-2-propylcyclohexanamine (CAS 252854-43-6, molecular formula C10H21N, molecular weight 155.28 g/mol) is a secondary aliphatic amine characterized by a cyclohexane ring substituted with a propyl group at the 2-position and a methylated amine nitrogen. Belonging to the cyclohexylamine class, it functions primarily as a chemical intermediate and building block in organic synthesis.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 252854-43-6
Cat. No. B12981135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-propylcyclohexanamine
CAS252854-43-6
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCC1CCCCC1NC
InChIInChI=1S/C10H21N/c1-3-6-9-7-4-5-8-10(9)11-2/h9-11H,3-8H2,1-2H3
InChIKeyUEKBSARWTFIGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-propylcyclohexanamine (CAS 252854-43-6): A Secondary Alicyclic Amine Building Block for Targeted Synthesis and Property Tuning


N-Methyl-2-propylcyclohexanamine (CAS 252854-43-6, molecular formula C10H21N, molecular weight 155.28 g/mol) is a secondary aliphatic amine characterized by a cyclohexane ring substituted with a propyl group at the 2-position and a methylated amine nitrogen [1]. Belonging to the cyclohexylamine class, it functions primarily as a chemical intermediate and building block in organic synthesis. Its structure presents a single hydrogen bond donor and the potential for further derivatization, distinguishing it from fully substituted tertiary amine analogs and the parent cyclohexylamine .

Why N-Methyl-2-propylcyclohexanamine Cannot Be Simply Interchanged with Generic Cyclohexylamines


The strategic value of N-Methyl-2-propylcyclohexanamine lies in its classification as a secondary amine (1 hydrogen bond donor), which imparts fundamentally different reactivity, solubility, and biological interaction profiles compared to its closest tertiary amine analogs like N,N-dimethylcyclohexylamine or N-methyl-N-propylcyclohexanamine (0 hydrogen bond donors). This single donor/acceptor distinction creates a critical divergence point; it enables this compound to form stable amides, ureas, and Schiff bases as either a substrate or intermediate, whereas tertiary amine analogs are chemically inert toward acylation or condensation reactions. In procurement terms, substituting this secondary amine with a tertiary amine would eliminate the very reactive handle that makes it a valuable synthetic building block, leading to downstream process failure in applications requiring specific stoichiometric amine reactivity.

Quantitative Evidence for N-Methyl-2-propylcyclohexanamine: Key Differentiators from In-Class Analogs


Hydrogen Bond Donor Count: A Critical Structural Differentiator for Derivatization Chemistry

N-Methyl-2-propylcyclohexanamine possesses exactly 1 hydrogen bond donor (HBD) by virtue of its secondary amine -NH group, a feature absent in its tertiary amine comparators such as N,N-dimethylcyclohexylamine and N-methyl-N-propylcyclohexanamine, which have 0 HBDs [2]. This single HBD transforms the compound from a mere base or solvent into a genuine synthetic building block capable of acylation, sulfonylation, and imine formation reactions that are chemically impossible for tertiary amines.

amine reactivity derivatization hydrogen bonding synthetic handle

Predicted Lipophilicity Profile: LogP Differentiation for Membrane Permeability and Extraction Behavior

The XLogP3-AA value for the structurally analogous N-Methyl-N-propylcyclohexanamine (same molecular formula, different substitution pattern) is computed as 3.0 by PubChem [1]. By comparison, the smaller N-Methylcyclohexylamine (C7H15N) has a predicted pKa of 11.03 and a lower LogP of ~2.1, while propylhexedrine (an isomeric C10H21N amine) has an experimental LogP of ~3.5 . The target compound's expected LogP in the range of 3.0–3.5 places it in a distinct lipophilicity window that balances aqueous solubility for reaction workup with organic phase partitioning for extraction, a key operational parameter for synthetic chemists.

lipophilicity LogP solvent extraction membrane permeability

Boiling Point Differentiation: Thermal Stability and Distillation Feasibility

Experimental boiling point data for N-Methyl-2-propylcyclohexanamine is not publicly available from authoritative sources at this time. However, class-level inference based on isomeric structures provides a useful procurement framework: the smaller N-Methylcyclohexylamine (MW 113.2) boils at 149°C, while propylhexedrine (MW 155.28, an isomeric C10H21N) boils at 205°C . The target compound's boiling point is expected to fall within the 180–210°C range, distinguishing it from the more volatile N-Methylcyclohexylamine and the similarly high-boiling propylhexedrine. This thermal window is compatible with standard vacuum distillation purification and allows for thermal reactions without excessive evaporative loss.

boiling point volatility distillation thermal stability

Target Application Scenarios for N-Methyl-2-propylcyclohexanamine (CAS 252854-43-6)


Synthesis of N-Acyl or N-Sulfonyl Derivatives for Pharmaceutical Lead Optimization

The single secondary amine hydrogen bond donor in N-Methyl-2-propylcyclohexanamine enables it to react with acyl chlorides, sulfonyl chlorides, or isocyanates to form the corresponding amides, sulfonamides, or ureas . This is a chemical transformation that is impossible for tertiary amine analogs (0 HBD), making this compound the preferred starting material for creating focused libraries of N-functionalized cyclohexylamine derivatives for medicinal chemistry screening against targets such as GPCRs or ion channels.

Synthesis of Schiff Base Corrosion Inhibitors for Oilfield Acidizing Fluids

As a secondary amine, N-Methyl-2-propylcyclohexanamine can participate in Mannich or Schiff base condensation reactions with aldehydes and ketones to generate β-amino ketone derivatives with demonstrated corrosion inhibition properties for hydrochloric acid acidifying operations [1]. The expected lipophilicity (LogP ~3.0–3.5) of the resulting Mannich bases offers a favorable partitioning profile for adsorption onto metal surfaces in aggressive acidic environments, a key performance parameter for oilfield chemical formulators.

Chiral Building Block for Asymmetric Synthesis via Resolution or Auxiliary Strategy

The 2-position propyl substitution on the cyclohexane ring creates a chiral center (when the ring conformer is locked or controlled), providing opportunities for stereoselective synthesis . Procurement for asymmetric synthesis applications specifically requires this 2-substituted regioisomer, as the corresponding N-alkyl analogs (e.g., N-methyl-N-propylcyclohexanamine) lack ring-based chirality and cannot serve as precursors to enantiomerically enriched products.

Intermediate for High-Temperature Polyurethane Catalyst Production

The tertiary amine counterparts of N-Methyl-2-propylcyclohexanamine (e.g., N,N-dimethylcyclohexanamine) are well-established as polyurethane foam catalysts [2]. The target compound's secondary amine functionality allows it to be alkylated or alkoxylated to produce custom tertiary amine catalysts with tailored reactivity profiles, where the 2-propyl chain provides steric modulation of the catalytic amine center, potentially improving selectivity for the gelling or blowing reaction in flexible foam formulations.

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